4-(1-Aminoethyl)-2-methoxyphenol hydrochloride 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 24521-34-4
VCID: VC18286696
InChI: InChI=1S/C9H13NO2.ClH/c1-6(10)7-3-4-8(11)9(5-7)12-2;/h3-6,11H,10H2,1-2H3;1H
SMILES:
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol

4-(1-Aminoethyl)-2-methoxyphenol hydrochloride

CAS No.: 24521-34-4

Cat. No.: VC18286696

Molecular Formula: C9H14ClNO2

Molecular Weight: 203.66 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Aminoethyl)-2-methoxyphenol hydrochloride - 24521-34-4

Specification

CAS No. 24521-34-4
Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
IUPAC Name 4-(1-aminoethyl)-2-methoxyphenol;hydrochloride
Standard InChI InChI=1S/C9H13NO2.ClH/c1-6(10)7-3-4-8(11)9(5-7)12-2;/h3-6,11H,10H2,1-2H3;1H
Standard InChI Key INNXLTUOLJJRLL-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=C(C=C1)O)OC)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(1-aminoethyl)-2-methoxyphenol hydrochloride, reflects its substitution pattern: a phenol ring with a methoxy group (-OCH3_3) at position 2 and a 1-aminoethyl group (-CH2_2CH2_2NH2_2) at position 4, stabilized as a hydrochloride salt. The canonical SMILES representation, CC(C1=CC(=C(C=C1)O)OC)N.Cl, illustrates this arrangement.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.24521-34-4
Molecular FormulaC9H14ClNO2\text{C}_9\text{H}_{14}\text{ClNO}_2
Molecular Weight203.66 g/mol
IUPAC Name4-(1-aminoethyl)-2-methoxyphenol; hydrochloride
SMILESCC(C1=CC(=C(C=C1)O)OC)N.Cl
InChI KeyINNXLTUOLJJRLL-UHFFFAOYSA-N

Synthesis and Manufacturing

Purification and Quality Control

High-performance liquid chromatography (HPLC) is commonly employed to verify purity, with commercial batches achieving ≥98% purity . The hydrochloride salt’s hygroscopic nature necessitates storage under inert atmospheres to prevent degradation .

Applications in Scientific Research

Medicinal Chemistry

The compound’s dual functionality—phenolic hydroxyl and primary amine—makes it a valuable building block for drug discovery. Phenolic derivatives are frequently explored for antioxidant, antimicrobial, and neuroprotective properties. For instance, structurally similar compounds like methoxytyramine (CAS 554-52-9) are studied as dopamine metabolites and biomarkers for neuroendocrine tumors .

Industrial Applications

As an intermediate, 4-(1-aminoethyl)-2-methoxyphenol hydrochloride facilitates the synthesis of complex molecules in agrochemicals and materials science. Its amine group can participate in condensation reactions to form Schiff bases, which are precursors for coordination polymers.

Biological Activity and Mechanistic Insights

Antioxidant Properties

Phenolic compounds often scavenge free radicals via hydrogen atom transfer. The electron-donating methoxy group could enhance this activity, positioning the compound as a candidate for oxidative stress mitigation.

ParameterDetailSource
Physical FormLight beige crystalline powder
Purity≥98% (HPLC)
Storage RecommendationsRoom temperature, dry environment

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with biological targets (e.g., enzymes, receptors) through in vitro assays could reveal therapeutic potential. Molecular docking studies may predict affinity for dopaminergic or adrenergic receptors.

Derivative Development

Functionalizing the amine or hydroxyl groups could yield derivatives with enhanced solubility or bioactivity. For example, acylating the amine might improve blood-brain barrier penetration for neurological applications.

Industrial Optimization

Developing scalable synthesis routes and green chemistry protocols will be critical for industrial adoption. Continuous flow reactors or biocatalytic methods could reduce waste and improve yield.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator